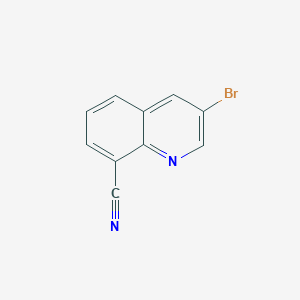

3-Bromoquinoline-8-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

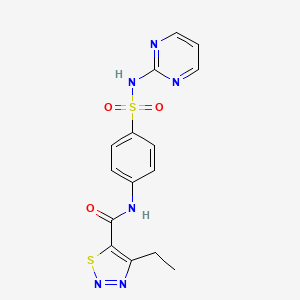

3-Bromoquinoline-8-carbonitrile is a chemical compound that is part of the quinoline family, characterized by the presence of a bromine atom and a nitrile group on its quinoline scaffold. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, biological activity, and chemical reactions, which can be extrapolated to understand the properties and potential uses of this compound.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles involves the introduction of a bromophenylamino group and various substituents at the 7-position of the isoquinoline scaffold . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles is achieved by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst and potassium carbonate . These methods suggest that the synthesis of this compound could also be achieved through catalytic reactions involving halogenated precursors and nitriles.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a bromine atom can significantly influence the electronic properties of the molecule, potentially enhancing its reactivity or binding affinity to biological targets. The papers discuss the importance of substituents on the quinoline scaffold, indicating that the position and nature of these groups can affect the inhibitory activity of the compounds against specific enzymes such as MLCK and EGFR .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions depending on their substituents. For example, 3-bromoisothiazole-5-carbonitriles react with secondary dialkylamines to yield amino-substituted derivatives . This suggests that this compound could also participate in nucleophilic substitution reactions, potentially leading to a wide range of products depending on the reaction conditions and the nucleophiles involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like this compound are influenced by their molecular structure. The presence of a bromine atom and a nitrile group is likely to affect the compound's boiling point, solubility, and stability. The papers do not provide specific data on the physical properties of this compound, but they do mention the use of green chemistry principles in the synthesis of related compounds, such as the use of recyclable catalysts and avoidance of hazardous reagents . This indicates a growing interest in developing environmentally friendly methods for synthesizing quinoline derivatives, which could also apply to the synthesis of this compound.

科学的研究の応用

Optoelectronic and Nonlinear Properties

Research on hydroquinoline derivatives, including compounds related to 3-Bromoquinoline-8-carbonitrile, has explored their optoelectronic and nonlinear properties. These studies, utilizing density functional theory (DFT), have demonstrated the potential of such compounds as efficient multifunctional materials for various applications (Irfan et al., 2020).

Synthesis of Derivatives

The synthesis of various derivatives of compounds similar to this compound has been investigated for their potential applications in different fields. This includes the study of their reactivity and the development of novel synthesis methods (Elkholy & Morsy, 2006).

Kinase Inhibition

Certain quinoline derivatives, closely related to this compound, have been studied for their inhibitory effects on kinases, such as Tumor Progression Loci-2 (Tpl2) and Epidermal Growth Factor Receptor (EGFR). These studies have implications for therapeutic applications in conditions like rheumatoid arthritis (Green et al., 2007).

Antitumor Activities

Research on quinoline derivatives has also explored their antitumor activities. Such studies involve synthesizing and testing various derivatives for their effectiveness against different human tumor cell lines (El-Agrody et al., 2012).

Corrosion Inhibition

Quinoline derivatives have been examined for their corrosion inhibition properties. Computational studies have investigated their potential as inhibitors against the corrosion of iron, which is valuable in materials science and engineering (Erdoğan et al., 2017).

Synthesis and Molecular Characterization

The synthesis and molecular characterization of this compound-related compounds have been a subject of research, contributing to the understanding of their chemical properties and potential applications (Gomaa, 2003).

Safety and Hazards

将来の方向性

Quinoline and its derivatives, including 3-Bromoquinoline-8-carbonitrile, have significant potential in the field of medicinal chemistry due to their versatile applications. They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

特性

IUPAC Name |

3-bromoquinoline-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRGZESCZUUQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)

![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)

![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)

![(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2507127.png)